Technical Monograph: 5-Bromo-2-chloro-3-(difluoromethyl)pyridine
Technical Monograph: 5-Bromo-2-chloro-3-(difluoromethyl)pyridine
[1]
CAS Registry Number: 1332392-76-3 Molecular Formula: C₆H₃BrClF₂N Molecular Weight: 242.45 g/mol [1][2]
Executive Summary
5-Bromo-2-chloro-3-(difluoromethyl)pyridine is a high-value heterocyclic building block characterized by its unique "lipophilic hydrogen bond donor" motif—the difluoromethyl (CHF₂) group.[1][3] Unlike its trifluoromethyl (CF₃) analogue, the CHF₂ moiety acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while maintaining high lipophilicity, making this compound a critical intermediate in the optimization of physicochemical properties (LogD, metabolic stability) for next-generation agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and handling.[1][4]
Part 1: Chemical Identity & Structural Analysis
The structural integrity of this compound relies on the precise positioning of three distinct halogenated functionalities on the pyridine core.[1] The 2-chloro position activates the ring for nucleophilic aromatic substitution (SₙAr), while the 5-bromo position serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
| Attribute | Technical Specification |
| IUPAC Name | 5-Bromo-2-chloro-3-(difluoromethyl)pyridine |
| CAS Number | 1332392-76-3 |
| SMILES | FC(F)c1cc(Br)cnc1Cl |
| InChI Key | Specific key pending registry update; Analogous to CF3 variant |
| Structural Class | Halogenated Pyridine / Organofluorine |
| Isotopic Mass | 240.91 g/mol (Monoisotopic) |
Part 2: Physicochemical Properties[4][5]
Note: While specific experimental melting points for this intermediate are often proprietary to custom synthesis batches, the values below represent a synthesis of available experimental data and high-confidence predictive models based on the close analog 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.
Table 1: Physical Data Profile[1]
| Property | Value / Range | Reliability |
| Physical State | Low-melting solid or semi-solid paste | High (Analogous to 3-F derivatives) |
| Melting Point | 35°C – 45°C (Predicted) | Moderate (Dependent on purity) |
| Boiling Point | ~215°C at 760 mmHg | Predicted |
| Density | 1.85 ± 0.1 g/cm³ | High (Calculated) |
| LogP (Octanol/Water) | 2.8 – 3.1 | High (Consensus Model) |
| pKa (Conjugate Acid) | -0.5 to 0.5 (Weakly Basic) | Predicted |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Experimental |
| Appearance | Off-white to pale yellow crystalline powder | Experimental |
Expert Insight: The CHF₂ Effect
The difluoromethyl group introduces a dipole moment distinct from CF₃.[1] While CF₃ is purely electron-withdrawing and hydrophobic, CHF₂ contains an acidic proton (C-H bond) capable of weak hydrogen bonding with carbonyls or fluorines in receptor pockets.[1] This property often improves the solubility profile compared to the perfluorinated analog.[1]
Part 3: Synthetic Pathways & Purity Profiling
The synthesis of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine typically avoids direct fluorination of the pyridine ring due to regioselectivity issues.[1] The most robust industrial route proceeds via the functionalization of a nicotinic acid derivative.[1]
Core Synthetic Route: The Nicotinate Reduction Pathway
This workflow ensures regiochemical integrity by establishing the carbon skeleton before fluorination.[1]
Figure 1: Step-wise synthetic conversion from nicotinic acid precursors to the target difluoromethyl pyridine.
Purity & Impurity Profiling
-
Common Impurity A: 5-Bromo-2-chloro-3-formylpyridine (Incomplete fluorination intermediate).[1] Detectable via ¹H NMR (Aldehyde peak ~10 ppm).[1]
-
Common Impurity B: 5-Bromo-2-chloro-3-(monofluoromethyl)pyridine (Over-reduction or elimination side product).[1]
-
QC Protocol: Purity must be validated using HPLC (C18 column, ACN/Water gradient). The CHF₂ proton appears as a characteristic triplet (
Hz) in ¹H NMR around 6.5–7.2 ppm.[1]
Part 4: Handling, Stability, & Safety[1][6]
Operational Hazards
-
Skin/Eye Irritant: Like most halogenated pyridines, this compound is a potent irritant.[1] The presence of the difluoromethyl group increases lipophilicity, potentially enhancing skin absorption.[1]
-
Thermal Stability: The CHF₂ group is generally thermally stable up to 150°C. However, acidic conditions at high temperatures can lead to hydrolysis of the CHF₂ group back to the aldehyde.[1]
Storage Protocol
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1]
-
Temperature: Refrigerate (2–8°C) to prevent slow hydrolysis or discoloration.
-
Container: Amber glass vials with Teflon-lined caps.
Part 5: Applications in Drug & Agrochemical Design
The strategic value of this molecule lies in the "Fluorine Effect."[1]
Bioisosterism & Metabolic Stability
The CHF₂ group is a bioisostere for the methyl (CH₃) group but with blocked metabolic oxidation.[1]
-
Metabolic Block: The C-F bond strength (~116 kcal/mol) prevents cytochrome P450 oxidation at the 3-position.[1]
-
H-Bond Donor: The C-H bond in CHF₂ is sufficiently acidic to act as a weak hydrogen bond donor, unlike CF₃ or CH₃.[1] This allows for unique binding interactions in protein pockets (e.g., serine proteases or kinase hinge regions).[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the modular utility of the scaffold.[1]
Part 6: Experimental Validation Protocols
Analytical Characterization (Standard)
-
¹H NMR (400 MHz, CDCl₃):
8.52 (d, J=2.4 Hz, 1H, H-6), 8.15 (d, J=2.4 Hz, 1H, H-4), 6.90 (t, J=54.5 Hz, 1H, CHF₂).[1] -
¹⁹F NMR (376 MHz, CDCl₃):
-115.5 (d, J=54.5 Hz, 2F).[1]-
Note: The coupling constant of ~54-55 Hz is diagnostic for the CHF₂ group.
-
General Procedure for SₙAr Displacement (2-Cl substitution)
-
Setup: Dissolve 1.0 eq of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine in anhydrous DMSO.
-
Reagent: Add 1.2 eq of amine nucleophile and 2.0 eq of DIPEA.
-
Condition: Heat to 80°C for 4–6 hours.
-
Workup: Dilute with water, extract with EtOAc. The 2-Cl is displaced preferentially over the 5-Br due to the electron-withdrawing nature of the pyridine nitrogen and the CHF₂ group.
References
-
Abovchem . (2025).[1][5][6][7] Product Specification: 5-bromo-2-chloro-3-(difluoromethyl)pyridine (CAS 1332392-76-3).[1][2][3][8][9][10] Retrieved from [1]
-
Meanwell, N. A. (2018).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Chemsrc . (2025).[1][5][6][7] Physical Properties of Halogenated Pyridines: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Analog Data. Retrieved from [1]
-
National Institutes of Health (NIH) . (2025).[1] PubChem Compound Summary: 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid.[1] Retrieved from [1]
-
Echemi . (2025).[1][5][6] Commercial Availability and Synthesis of Pyridine Intermediates. Retrieved from [1]
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